![molecular formula C16H24N2O2 B3850557 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B3850557.png)
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine, commonly known as "DBL," is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DBL is a psychoactive compound that belongs to the class of phenethylamines and is structurally similar to MDMA (3,4-methylenedioxymethamphetamine). In recent years, DBL has been studied extensively for its potential use in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).
Mechanism of Action
DBL acts by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of DBL, including feelings of euphoria, increased empathy, and altered perception.
Biochemical and Physiological Effects:
DBL has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, DBL has been shown to increase heart rate and blood pressure, as well as body temperature. These effects are similar to those observed with MDMA.
Advantages and Limitations for Lab Experiments
DBL has several advantages as a research tool. It is relatively easy to synthesize in the laboratory, and its effects are well-characterized. However, there are also limitations to its use. DBL is a psychoactive compound and must be handled with care to avoid accidental exposure. Additionally, the use of DBL in animal studies may be limited due to ethical concerns.
Future Directions
There are several potential future directions for research on DBL. One area of interest is the development of new therapeutic agents based on the structure of DBL. Another area of interest is the study of the long-term effects of DBL use, particularly with regard to its potential for addiction and neurotoxicity. Finally, there is a need for further research on the safety and efficacy of DBL in human clinical trials.
Scientific Research Applications
DBL has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that DBL has a similar mechanism of action to MDMA, which is believed to be responsible for its psychoactive effects. DBL acts as a serotonin releasing agent, increasing the levels of serotonin in the brain. This increase in serotonin has been linked to improvements in mood, decreased anxiety, and reduced symptoms of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-17-7-5-14(6-8-17)18(2)12-13-3-4-15-16(11-13)20-10-9-19-15/h3-4,11,14H,5-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUMNIZCILEGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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